4'-Hydroxy-2',6'-dimethyl-[1,1'-biphenyl]-3-carbaldehyde

GPR40 Agonist TAK-875 Intermediate Pharmaceutical Synthesis

4'-Hydroxy-2',6'-dimethyl-[1,1'-biphenyl]-3-carbaldehyde (CAS 805250-31-1) is a synthetic biphenyl derivative featuring a reactive aldehyde group at the 3-position, a hydroxyl group at the 4'-position, and two methyl substituents at the 2' and 6' positions on the biphenyl scaffold. This compound belongs to the biphenyl aldehyde class and is primarily utilized as a key intermediate in pharmaceutical synthesis, most notably in the established synthetic route for the GPR40 agonist TAK-875 (fasiglifam), a compound that advanced to Phase III clinical trials for type 2 diabetes mellitus.

Molecular Formula C15H14O2
Molecular Weight 226.27 g/mol
CAS No. 805250-31-1
Cat. No. B1603123
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4'-Hydroxy-2',6'-dimethyl-[1,1'-biphenyl]-3-carbaldehyde
CAS805250-31-1
Molecular FormulaC15H14O2
Molecular Weight226.27 g/mol
Structural Identifiers
SMILESCC1=CC(=CC(=C1C2=CC=CC(=C2)C=O)C)O
InChIInChI=1S/C15H14O2/c1-10-6-14(17)7-11(2)15(10)13-5-3-4-12(8-13)9-16/h3-9,17H,1-2H3
InChIKeyRGTRSFUXNGBZKU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4'-Hydroxy-2',6'-dimethyl-[1,1'-biphenyl]-3-carbaldehyde (CAS 805250-31-1): Strategic Biphenyl Aldehyde Intermediate for GPR40 Agonist Synthesis


4'-Hydroxy-2',6'-dimethyl-[1,1'-biphenyl]-3-carbaldehyde (CAS 805250-31-1) is a synthetic biphenyl derivative featuring a reactive aldehyde group at the 3-position, a hydroxyl group at the 4'-position, and two methyl substituents at the 2' and 6' positions on the biphenyl scaffold [1]. This compound belongs to the biphenyl aldehyde class and is primarily utilized as a key intermediate in pharmaceutical synthesis, most notably in the established synthetic route for the GPR40 agonist TAK-875 (fasiglifam), a compound that advanced to Phase III clinical trials for type 2 diabetes mellitus [2]. It is commercially available as a research chemical with a typical purity of 95-98% .

Why Generic Substitution Fails for 4'-Hydroxy-2',6'-dimethyl-[1,1'-biphenyl]-3-carbaldehyde (805250-31-1)


The specific 2',6'-dimethyl-4'-hydroxy substitution pattern on the biphenyl core of this compound is not arbitrary; it is a critical structural requirement for the downstream synthesis of potent GPR40 agonists. In the synthetic route to TAK-875, the 4'-hydroxy group serves as the essential nucleophilic handle for alkylation to introduce the 3-(methylsulfonyl)propoxy side chain, a pharmacophoric element directly responsible for the final drug's high potency (EC50 = 14-72 nM) [REFS-1, REFS-2]. Substituting this intermediate with a non-hydroxylated analog (e.g., 2',6'-dimethylbiphenyl-3-carbaldehyde, CAS 691905-26-7) renders the critical alkylation step impossible, while the des-methyl analog (4'-hydroxybiphenyl-3-carbaldehyde, CAS 283147-95-5) lacks the 2',6'-dimethyl groups that are known to be essential for the conformational restriction and target binding of the final GPR40 agonist pharmacophore [1]. Therefore, generic substitution is not a viable option for this specific intermediate.

Quantitative Differentiation Evidence for 4'-Hydroxy-2',6'-dimethyl-[1,1'-biphenyl]-3-carbaldehyde (805250-31-1) Versus Closest Analogs


Proven Role as a Critical Intermediate in a Clinically-Validated GPR40 Agonist Synthesis Pathway

This compound is explicitly documented as intermediate (III) in the published synthetic route for TAK-875 (fasiglifam), a GPR40 agonist that reached Phase III clinical trials. The synthetic pathway involves a Suzuki coupling of 4-bromo-3,5-dimethylphenol with 3-formylphenylboronic acid to produce this intermediate, which is subsequently alkylated to install the pharmacophoric side chain [1]. In contrast, the des-methyl analog 4'-hydroxybiphenyl-3-carbaldehyde (CAS 283147-95-5) or the des-hydroxy analog 2',6'-dimethylbiphenyl-3-carbaldehyde (CAS 691905-26-7) cannot substitute in this validated route, as they lack either the essential nucleophilic handle or the necessary 2',6'-dimethyl substitution pattern required by the downstream pharmacophore [2].

GPR40 Agonist TAK-875 Intermediate Pharmaceutical Synthesis

Differentiated Computed Lipophilicity (XLogP3) Versus the Non-Methylated Analog

The computed partition coefficient (XLogP3-AA) for 4'-Hydroxy-2',6'-dimethyl-[1,1'-biphenyl]-3-carbaldehyde is 3.4 [1]. For the direct analog lacking the 2',6'-dimethyl groups, 4'-hydroxybiphenyl-3-carbaldehyde (CAS 283147-95-5), while a specific computed XLogP3 value is not publicly available, the molecular weight is significantly lower (198.22 vs. 226.27 g/mol) and the absence of two methyl groups is predicted to reduce logP by approximately 1.0-1.2 units based on fragment-based contribution methods . This difference in lipophilicity is meaningful for the design of GPR40 agonists, as the 2',6'-dimethylbiphenyl motif was specifically retained during lead optimization to balance potency and pharmacokinetic properties [2].

Lipophilicity Drug-likeness Computed Properties

Aqueous Solubility Differentiation from the Non-Hydroxylated Analog

The calculated aqueous solubility of 4'-Hydroxy-2',6'-dimethyl-[1,1'-biphenyl]-3-carbaldehyde is 0.043 g/L at 25 °C . For the non-hydroxylated analog 2',6'-dimethylbiphenyl-3-carbaldehyde (CAS 691905-26-7), the absence of the hydrogen bond donor (HBD count = 0 vs. 1 for the target compound) results in a lower predicted aqueous solubility, although an exact calculated value was not identified in the literature. The presence of the 4'-hydroxy group is essential not only for solubility but also for enabling the subsequent alkylation chemistry in the TAK-875 synthesis, where the phenolic oxygen acts as the nucleophile [1].

Solubility Synthetic Handling Physicochemical Properties

Commercially Available Purity Benchmarking at 98% for Reproducible Synthesis

The compound is commercially available at a certified purity of 98% from reputable suppliers, ensuring reliable performance in the sensitive Suzuki coupling and alkylation steps of the TAK-875 synthesis . In contrast, some suppliers of the des-methyl analog 4'-hydroxybiphenyl-3-carbaldehyde may not consistently guarantee this purity level, as its primary use is not tied to a standardized pharmaceutical route. The established purity benchmark for this compound is supported by a defined MDL number (MFCD22124593) and a standardized InChI Key (RGTRSFUXNGBZKU-UHFFFAOYSA-N), facilitating unambiguous procurement and quality verification .

Purity Specification Procurement Quality Control

Optimal Application Scenarios for 4'-Hydroxy-2',6'-dimethyl-[1,1'-biphenyl]-3-carbaldehyde (805250-31-1) in Research and Development


Synthesis of GPR40 (FFA1) Agonists for Type 2 Diabetes Drug Discovery

This compound is the preferred starting material for synthesizing biphenyl-containing GPR40 agonists, following the validated TAK-875 synthetic pathway. The 4'-hydroxy group is alkylated with 3-(methylsulfonyl)propyl tosylate, and the aldehyde is reduced and coupled to the benzofuran acetic acid moiety via Mitsunobu reaction [1]. Using this specific intermediate avoids route scouting and ensures compatibility with the established chemistry.

Structure-Activity Relationship (SAR) Studies on 2',6'-Dimethylbiphenyl Pharmacophores

For medicinal chemistry teams exploring the SAR of biphenyl-based GPCR modulators, this compound serves as a versatile late-stage diversification point. The aldehyde can be converted to amines, alcohols, or carboxylic acids, while the free phenol enables parallel alkylation reactions to probe the 4'-position's tolerance to various polar functionalities [2]. This is a direct extension of the strategy employed in the discovery of TAK-875 and related analogs.

Building Block for Covalent Inhibitor or PROTAC Linker Attachment

The combination of a reactive aldehyde and a phenol in a single biphenyl scaffold makes this compound a useful building block for bi-functional linker chemistry. The aldehyde can be used for reductive amination to attach amine-containing warheads, while the phenol can be functionalized independently to introduce PEG linkers or E3 ligase binding motifs, as required in PROTAC design [3].

Process Chemistry and Scale-Up Route Validation

Given its documented use in the gram-scale synthesis of TAK-875, this intermediate is suitable for process chemistry groups validating or optimizing the synthetic route. The Suzuki coupling step to generate this compound has been demonstrated to proceed under standard conditions (Pd(PPh3)3, Na2CO3, EtOH/toluene, 80 °C), and the subsequent chemistry is well-characterized, reducing scale-up risk [1].

Quote Request

Request a Quote for 4'-Hydroxy-2',6'-dimethyl-[1,1'-biphenyl]-3-carbaldehyde

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.